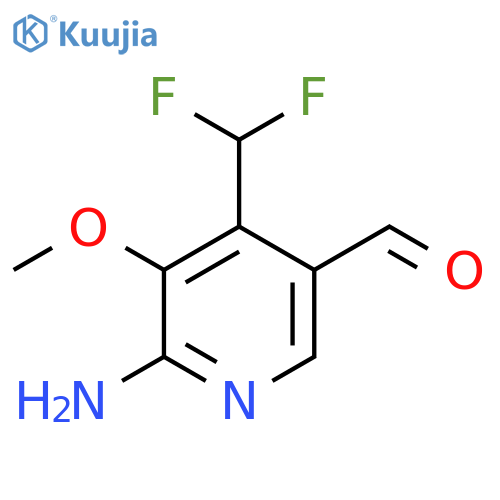Cas no 1805981-15-0 (2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde)
2-アミノ-4-(ジフルオロメチル)-3-メトキシピリジン-5-カルボキシアルデヒドは、高純度の有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、ピリジン骨格にジフルオロメチル基とアルデヒド基を有し、高い反応性と多様な修飾可能性を特徴とします。特に、フッ素原子の導入により、生体利用性や代謝安定性の向上が期待されます。アルデヒド基は求核付加反応や還元アミノ化など、幅広い変換が可能であり、医薬品候補化合物の構築に有用です。さらに、メトキシ基の存在により、電子効果や立体障害の調整が可能です。適切な保管条件下で安定性が高く、研究用途に適しています。

1805981-15-0 structure
商品名:2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde
CAS番号:1805981-15-0
MF:C8H8F2N2O2
メガワット:202.158128738403
CID:4857177
2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O2/c1-14-6-5(7(9)10)4(3-13)2-12-8(6)11/h2-3,7H,1H3,(H2,11,12)
- InChIKey: LBUYZPUDTSVTMJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=O)=CN=C(C=1OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064811-1g |
2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde |
1805981-15-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1805981-15-0 (2-Amino-4-(difluoromethyl)-3-methoxypyridine-5-carboxaldehyde) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
